molecular formula C14H9ClN2O2 B14177543 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone CAS No. 858118-34-0

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone

Cat. No.: B14177543
CAS No.: 858118-34-0
M. Wt: 272.68 g/mol
InChI Key: SSEBAGBEKLAAAH-UHFFFAOYSA-N
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Description

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone is a heterocyclic compound that features a pyrrolopyridine core substituted with a chloro group and a hydroxyphenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone typically involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxyphenyl Methanone Moiety: This step involves the coupling of the pyrrolopyridine core with a hydroxyphenyl methanone derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: Used in the study of enzyme inhibition and receptor binding.

    Materials Science: Explored for its use in organic electronics and as a building block for novel materials.

    Industry: Utilized in the synthesis of advanced intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes like kinases and modulation of receptor activity, leading to reduced inflammation and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Uniqueness

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a hydroxyphenyl methanone moiety makes it a versatile compound for various applications.

Properties

CAS No.

858118-34-0

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C14H9ClN2O2/c15-11-4-5-16-14-12(11)10(7-17-14)13(19)8-2-1-3-9(18)6-8/h1-7,18H,(H,16,17)

InChI Key

SSEBAGBEKLAAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CNC3=NC=CC(=C23)Cl

Origin of Product

United States

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